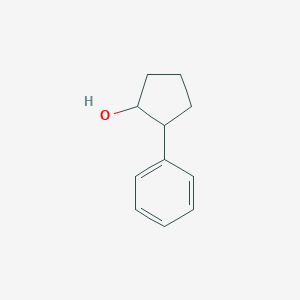

2-Phenylcyclopentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYMKMKCZAPNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311754 | |

| Record name | 2-phenylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-73-4 | |

| Record name | NSC245131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 2-phenylcyclopentanol, a valuable chemical intermediate. The document details key synthesis routes, including the reduction of 2-phenylcyclopentanone and the ring-opening of cyclopentene (B43876) oxide. It offers detailed experimental protocols, a comparative analysis of quantitative data, and visualizations of the reaction pathways and experimental workflows to aid in practical application and methodological development.

Diastereoselective Reduction of 2-Phenylcyclopentanone

The reduction of the prochiral ketone, 2-phenylcyclopentanone, is a common and effective method for the synthesis of this compound. This approach allows for the formation of both cis and trans diastereomers. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent, with sterically hindered hydride reagents generally favoring the formation of the cis isomer.

Non-selective Reduction with Sodium Borohydride (B1222165)

Sodium borohydride (NaBH₄) is a mild and widely used reducing agent for ketones. The reduction of 2-phenylcyclopentanone with NaBH₄ typically yields a mixture of cis- and trans-2-phenylcyclopentanol, with the trans isomer being the major product due to the hydride attacking from the less sterically hindered face.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2-phenylcyclopentanone (1.0 eq) in methanol (B129727) to a concentration of approximately 0.25 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, carefully add 1 M hydrochloric acid dropwise to quench the excess NaBH₄ until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to separate the cis and trans isomers.

Diastereoselective Reduction with L-Selectride®

L-Selectride® (lithium tri-sec-butylborohydride) is a sterically bulky reducing agent that provides high diastereoselectivity in the reduction of cyclic ketones. For 2-phenylcyclopentanone, L-Selectride® is expected to deliver the hydride from the face opposite to the phenyl group, leading to the preferential formation of the cis-2-phenylcyclopentanol isomer.

Experimental Protocol:

-

Setup: Under an inert atmosphere (e.g., argon), add a solution of 2-phenylcyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried round-bottom flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of L-Selectride®: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred ketone solution, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction at -78 °C by the slow, sequential addition of water, 1 M sodium hydroxide (B78521) solution, and 30% hydrogen peroxide solution.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to isolate the cis-2-phenylcyclopentanol.

Quantitative Data Summary for Reduction Methods

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| 2-Phenylcyclopentanone | NaBH₄ | Methanol | 0 to 25 | Predominantly trans | High | General Knowledge |

| Substituted Cyclopentanone (B42830) | L-Selectride® | THF | -78 | >95:5 | ~90 | [1] |

Note: Data for L-Selectride® is based on a substituted cyclopentanone and is indicative of the expected high cis-selectivity for 2-phenylcyclopentanone.

Synthesis via Grignard Reaction with Cyclopentene Oxide

The reaction of a phenyl Grignard reagent with cyclopentene oxide provides a direct route to trans-2-phenylcyclopentanol. This method proceeds via an Sₙ2-type ring-opening of the epoxide, resulting in the inversion of stereochemistry at the site of nucleophilic attack.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene (B47551) in anhydrous diethyl ether.

-

Reaction Setup: Cool the freshly prepared Grignard reagent in an ice bath.

-

Addition of Epoxide: Add a solution of cyclopentene oxide (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain trans-2-phenylcyclopentanol.

Quantitative Data for Grignard Reaction

| Epoxide | Grignard Reagent | Solvent | Product | Yield (%) | Reference |

| Cyclopentene Oxide | Phenylmagnesium Bromide | Diethyl Ether | trans-2-Phenylcyclopentanol | Moderate to High | General Method |

Visualizing the Synthesis Pathways

Reaction Schemes

Caption: Reduction routes to this compound.

Caption: Grignard reaction for trans-2-phenylcyclopentanol synthesis.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Enantioselective Synthesis of 2-Phenylcyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of 2-phenylcyclopentanol (B1362534), a valuable chiral building block in organic synthesis and drug development. The focus is on providing detailed experimental protocols, comparative data, and mechanistic insights into the key asymmetric transformations.

Introduction

Chiral alcohols are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these compounds often dictates their biological activity. This compound, with its two stereocenters, can exist as four stereoisomers. The ability to selectively synthesize a single enantiomer is therefore of significant importance. The most common and effective strategy for the enantioselective synthesis of this compound is the asymmetric reduction of the prochiral ketone, 2-phenylcyclopentanone. This guide will explore three prominent methods for achieving this transformation: Corey-Bakshi-Shibata (CBS) reduction, catalytic asymmetric transfer hydrogenation, and biocatalytic reduction.

Methodologies and Comparative Data

The enantioselective reduction of 2-phenylcyclopentanone can be achieved with high efficiency and stereoselectivity using several methods. The choice of method often depends on factors such as substrate scope, catalyst availability, and desired stereoisomer. Below is a summary of quantitative data for these methods, using closely related substrates as representative examples due to the limited availability of a direct comparative study on 2-phenylcyclopentanone in the reviewed literature.

Table 1: Asymmetric Reduction of 2-Arylcycloalkanones

| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| CBS Reduction | (S)-CBS Catalyst / BH₃·SMe₂ | 2-(4-chlorobenzylidene)cyclopentanone | 85 | 96 | (S) |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- / HCOOH/Et₃N | 2,2-dimethyl-1-indanone | 94 | 97 | (R) |

| Biocatalytic Reduction | Daucus carota (carrot root) | 2-(4-chlorobenzylidene)cyclopentanone | 60 | >99 | (S) |

Data is compiled from representative examples in the literature and may not be directly transferable to 2-phenylcyclopentanone without optimization.

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane (B79455) source.

General Experimental Protocol (adapted from the reduction of 2-benzylidenecyclopentanone (B176167) derivatives):

-

Catalyst Preparation (in situ): To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a 1 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (B28343) (0.1 eq.).

-

Reaction Setup: Cool the catalyst solution to 0 °C.

-

Borane Addition: Slowly add a 1 M solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in toluene (1.0 eq.) to the catalyst solution. Stir the mixture for 10 minutes at 0 °C.

-

Substrate Addition: Add a solution of 2-phenylcyclopentanone (1.0 eq.) in anhydrous toluene dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (B129727) at 0 °C.

-

Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) using ruthenium(II) catalysts with chiral diamine ligands is a powerful method for the enantioselective reduction of ketones. A common hydrogen source is a mixture of formic acid and triethylamine (B128534).

General Experimental Protocol:

-

Catalyst Activation: In a reaction vessel, dissolve the Ru(II) catalyst, such as RuCl--INVALID-LINK-- (0.01 eq.), in a suitable solvent like dichloromethane (B109758) or isopropanol (B130326) under an inert atmosphere.

-

Reaction Mixture: Add the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.

-

Substrate Addition: Add 2-phenylcyclopentanone (1.0 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or GC/MS. Reaction times can vary from a few hours to 24 hours.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting this compound by flash column chromatography.

Biocatalytic Reduction

The use of whole-cell biocatalysts, such as Daucus carota (carrot root), offers a green and cost-effective alternative for the enantioselective reduction of ketones.[1]

General Experimental Protocol:

-

Biocatalyst Preparation: Wash and peel fresh carrot roots. Grate the carrots into fine pieces.

-

Reaction Setup: In a flask, suspend the grated carrots in distilled water.

-

Substrate Addition: Add 2-phenylcyclopentanone to the carrot suspension. The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like ethanol (B145695) to aid solubility.

-

Reaction Conditions: Shake the flask at room temperature. The reaction progress is typically monitored over several days by extracting aliquots and analyzing them by GC or HPLC.

-

Work-up: After the desired conversion is reached, filter the reaction mixture to remove the carrot pulp. Extract the aqueous filtrate with ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the product by column chromatography.

Mechanistic Insights and Visualizations

General Workflow for Enantioselective Reduction

The overarching strategy for the enantioselective synthesis of this compound involves the stereoselective reduction of the corresponding ketone. The general workflow is depicted below.

Caption: General workflow for the enantioselective synthesis of this compound.

The Corey-Bakshi-Shibata (CBS) Reduction Mechanism

The enantioselectivity of the CBS reduction is governed by the formation of a rigid, sterically defined transition state. The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate, directing the hydride delivery to one face of the carbonyl group.

References

An In-depth Technical Guide to the Spectral Data of 2-Phenylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Phenylcyclopentanol, a key organic compound with applications in pharmaceutical research and development. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and quality control.

Data Presentation

The following sections provide a summary of the quantitative spectral data for this compound. The data is presented in structured tables for ease of comparison and quick reference.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicities describe the splitting pattern of each signal, and coupling constants (J) in Hertz (Hz) quantify the interaction between neighboring protons.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.35 - 7.20 | m | - | Ar-H |

| 4.88 | d | 7.3 | CH-OH |

| 3.15 | m | - | Ph-CH |

| 2.10 - 1.80 | m | - | CH₂ |

| 1.80 - 1.50 | m | - | CH₂ |

| 1.35 | s (broad) | - | OH |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the specific stereoisomer (cis or trans).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in this compound and their electronic environments.

| Chemical Shift (ppm) | Assignment |

| 144.5 | Ar-C (quaternary) |

| 128.4 | Ar-CH |

| 127.8 | Ar-CH |

| 126.4 | Ar-CH |

| 78.1 | CH-OH |

| 55.2 | Ph-CH |

| 34.5 | CH₂ |

| 30.1 | CH₂ |

| 21.2 | CH₂ |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound highlights the presence of its key functional groups through characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3360 (broad) | O-H | Stretching |

| 3080 - 3020 | C-H (aromatic) | Stretching |

| 2960 - 2870 | C-H (aliphatic) | Stretching |

| 1600, 1495 | C=C (aromatic) | Stretching |

| 1450 | C-H (aliphatic) | Bending |

| 1060 | C-O | Stretching |

| 750, 700 | C-H (aromatic) | Out-of-plane Bending |

Mass Spectrometry (MS) Data

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |

| 162 | 45 | [M]⁺ (Molecular Ion) |

| 144 | 30 | [M - H₂O]⁺ |

| 117 | 100 | [M - C₂H₅O]⁺ |

| 104 | 85 | [C₈H₈]⁺ |

| 91 | 70 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solid Film: If the sample is a solid at room temperature, it can be dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.

-

KBr Pellet: A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg), and the mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then placed in the instrument, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal quality.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.

-

Ionization: Electron Ionization (EI) is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Technical Guide to the Physical Properties of 2-Phenylcyclopentanol

This technical guide provides a comprehensive overview of the physical properties of 2-Phenylcyclopentanol (B1362534), a cyclic alcohol of interest to researchers, scientists, and drug development professionals. This document details the key physical constants, spectroscopic data, and experimental protocols for the characterization of its diastereomers, the cis and trans isomers.

Introduction

This compound is a chiral alcohol with the chemical formula C₁₁H₁₄O.[1] It exists as two diastereomeric pairs of enantiomers: cis-2-Phenylcyclopentanol and trans-2-Phenylcyclopentanol. The spatial arrangement of the phenyl and hydroxyl groups relative to the cyclopentane (B165970) ring significantly influences the physical and chemical properties of these isomers. Accurate characterization of these properties is crucial for applications in organic synthesis, medicinal chemistry, and materials science.

Physical Properties

A summary of the key physical properties for the cis and trans isomers of this compound is presented below. It is important to note that while data for the trans isomer is more readily available, specific experimental values for the cis isomer are less commonly reported. In such cases, data from closely related analogs or computational predictions are provided as estimates.

Table 1: General Physical Properties of this compound Isomers

| Property | cis-2-Phenylcyclopentanol | trans-2-Phenylcyclopentanol |

| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol [1] | 162.23 g/mol [1] |

| CAS Number | 2362-73-4[1] | 42086-64-6 (racemate)[2] |

Table 2: Boiling and Melting Points of this compound Isomers

| Property | cis-2-Phenylcyclopentanol | trans-2-Phenylcyclopentanol |

| Boiling Point | No specific data found. Estimated to be similar to the trans isomer. | No specific data found. The related compound trans-2-phenyl-1-cyclohexanol (B1200244) boils at 152-155 °C at 16 mmHg.[3] |

| Melting Point | No specific data found. | No specific data found. The related compound trans-2-phenyl-1-cyclohexanol has a melting point of 53-55 °C.[3] |

Table 3: Density and Solubility of this compound Isomers

| Property | cis-2-Phenylcyclopentanol | trans-2-Phenylcyclopentanol |

| Density | No specific data found. | No specific data found. |

| Solubility in Water | Poorly soluble. | Poorly soluble. |

| Solubility in Organic Solvents | Soluble in common organic solvents such as ethanol, acetone, and diethyl ether.[1] | Soluble in common organic solvents such as ethanol, acetone, and diethyl ether. |

Spectroscopic Data for Isomer Differentiation

Spectroscopic techniques are essential for the unambiguous identification and differentiation of the cis and trans isomers of this compound.

Table 4: Key Spectroscopic Features for Isomer Identification

| Technique | Key Diagnostic Features for Differentiation |

| ¹H NMR | The vicinal coupling constant (³J) between the protons on the carbons bearing the hydroxyl and phenyl groups is a key differentiator. The trans isomer is expected to show a larger coupling constant (typically 8-12 Hz) compared to the cis isomer (typically 2-6 Hz) due to the dihedral angle differences.[4] |

| ¹³C NMR | Steric compression in the cis isomer may cause an upfield shift (lower ppm value) for the cyclopentane ring carbons compared to the trans isomer.[4] |

| Infrared (IR) Spectroscopy | While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers. The O-H stretching band for alcohols typically appears as a broad peak around 3200-3600 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectra of both isomers are expected to show a molecular ion peak (M⁺) at m/z 162. While the fragmentation patterns are likely to be very similar, minor differences in the relative abundances of fragment ions may be observable.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the physical and spectroscopic properties of this compound.

Synthesis and Isomer Separation

A common route for the synthesis of this compound involves the reaction of cyclopentene (B43876) oxide with a phenyl Grignard reagent, which typically yields a mixture of cis and trans isomers.

The separation of the cis and trans diastereomers can be achieved by column chromatography on silica (B1680970) gel, typically using a solvent system such as a mixture of hexane (B92381) and ethyl acetate.[5][6]

Determination of Melting Point

-

Sample Preparation: A small amount of the purified solid isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point (Microscale)

-

Apparatus Setup: A small-scale distillation apparatus is assembled. A small distillation flask containing a boiling chip and a few drops of the liquid sample is fitted with a condenser and a collection vial. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heating: The flask is gently heated in a sand bath or with a micro-burner.

-

Observation: As the liquid boils, the vapor rises and condenses in the condenser. The temperature is recorded when the vapor is continuously condensing and dripping into the collection vial. This temperature is the boiling point at the measured atmospheric pressure. For distillation under reduced pressure, a vacuum pump is connected to the apparatus.[7][8]

Determination of Solubility

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are used.

-

Procedure: To approximately 1 mL of the solvent in a small test tube, a small amount of the this compound isomer (a few milligrams of solid or one drop of liquid) is added.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble. For quantitative measurements, a saturated solution is prepared, and the concentration of the dissolved solute is determined spectroscopically or by gravimetric analysis after solvent evaporation.[9]

Spectroscopic Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure and assign the stereochemistry. 2D NMR experiments such as COSY and HSQC can be used for more detailed structural elucidation.[4]

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions are analyzed to determine the molecular weight and gain structural information.[1]

Conclusion

References

- 1. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vernier.com [vernier.com]

- 3. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]

- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Phenylcyclopentanol-1 [webbook.nist.gov]

- 8. Boiling Point Calculator [trimen.pl]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Stereoisomers of 2-Phenylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-phenylcyclopentanol (B1362534), a chiral molecule with significant potential in synthetic and medicinal chemistry. The presence of two stereocenters gives rise to four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). This document details their structural characteristics, physicochemical properties, and established methodologies for their synthesis and separation. Particular emphasis is placed on providing detailed experimental protocols and quantitative data to facilitate practical application in a research and development setting. Furthermore, the potential biological significance of this scaffold is explored in the context of related bioactive molecules.

Introduction

This compound is a bicyclic aromatic alcohol containing two chiral centers, leading to the existence of two pairs of enantiomers (cis and trans diastereomers). The spatial arrangement of the phenyl and hydroxyl groups profoundly influences the molecule's physical, chemical, and biological properties. As the demand for enantiomerically pure compounds in drug development continues to grow, a thorough understanding of the stereochemical nuances of chiral building blocks like this compound is paramount. The individual stereoisomers can serve as valuable precursors in asymmetric synthesis or exhibit distinct pharmacological profiles. This guide aims to be a critical resource for scientists working with these compounds, providing both foundational knowledge and practical experimental details.

Stereoisomers of this compound

The two stereocenters in this compound at positions 1 and 2 of the cyclopentane (B165970) ring result in four possible stereoisomers. These are categorized into two diastereomeric pairs: the cis-isomers, where the phenyl and hydroxyl groups are on the same side of the ring, and the trans-isomers, where they are on opposite sides.

-

cis-isomers: (1R,2R)-2-phenylcyclopentanol and (1S,2S)-2-phenylcyclopentanol (a pair of enantiomers).

-

trans-isomers: (1R,2S)-2-phenylcyclopentanol and (1S,2R)-2-phenylcyclopentanol (a pair of enantiomers).

Diastereomers, such as the cis and trans pairs, have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by conventional techniques like chromatography or crystallization. Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment but rotate plane-polarized light in equal and opposite directions.

Physicochemical Properties

While comprehensive experimental data for all four stereoisomers of this compound is not extensively reported in the literature, the following tables summarize available computed data from public databases and estimated values based on analogous compounds.[1][2][3]

Table 1: General and Computed Properties of this compound Stereoisomers

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| XLogP3-AA | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 162.1045 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

Table 2: Estimated Physical Properties of this compound Diastereomers

| Isomer | Melting Point (°C) | Boiling Point (°C) at reduced pressure | Specific Rotation ([α]D) |

| cis-(racemate) | N/A | N/A | 0° |

| (1R,2R) | N/A | N/A | Estimated > 0° |

| (1S,2S) | N/A | N/A | Estimated < 0° |

| trans-(racemate) | N/A | N/A | 0° |

| (1R,2S) | N/A | N/A | Estimated < 0° |

| (1S,2R) | N/A | N/A | Estimated > 0° |

| Note: "N/A" indicates data is not readily available in the literature. Specific rotation values are estimated based on general principles and data from similar compounds. |

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically yields a mixture of diastereomers, which can then be separated. Subsequent chiral resolution is required to isolate the individual enantiomers.

Synthesis of Racemic cis- and trans-2-Phenylcyclopentanol

A common route to a mixture of this compound diastereomers is the reduction of 2-phenylcyclopentanone. The ratio of cis to trans isomers can be influenced by the choice of reducing agent and reaction conditions.

-

Dissolution: Dissolve 2-phenylcyclopentanone (1 equivalent) in a suitable anhydrous solvent (e.g., methanol, ethanol, or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. The choice of a bulkier reducing agent, like lithium tri-sec-butylborohydride (L-Selectride®), can favor the formation of the cis-isomer.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is a mixture of cis- and trans-2-phenylcyclopentanol.

Separation of Diastereomers

The cis and trans diastereomers can be separated using standard column chromatography on silica (B1680970) gel due to their different polarities and interactions with the stationary phase.

-

Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity, typically a mixture of hexane (B92381) and ethyl acetate. The less polar trans-isomer is generally expected to elute first, followed by the more polar cis-isomer.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the pure fractions of each diastereomer.

-

Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified cis- and trans-2-phenylcyclopentanol.

Chiral Resolution of Enantiomers

The separation of the enantiomers of cis- and trans-2-phenylcyclopentanol can be achieved through several methods, with enzymatic kinetic resolution being a highly effective and widely used technique.[4][5][6]

This protocol describes the resolution of one of the racemic diastereomers (e.g., trans-2-phenylcyclopentanol) via acylation.

-

Reaction Setup: In a flask, dissolve the racemic this compound (1 equivalent) in an anhydrous organic solvent (e.g., toluene (B28343) or hexane).

-

Acyl Donor: Add an acyl donor, such as vinyl acetate (2-5 equivalents).

-

Enzyme Addition: Add an immobilized lipase (B570770), for example, Candida antarctica lipase B (CALB, often sold as Novozym® 435), typically at a loading of 10-50 mg per mmol of the alcohol.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).

-

Separation: Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography on silica gel.

-

Hydrolysis (optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer using a base (e.g., potassium carbonate in methanol).

Figure 1: General workflow for the synthesis and separation of this compound stereoisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of this compound. The key differentiating feature is the coupling constant (J-value) between the protons on the carbons bearing the phenyl and hydroxyl groups (C1-H and C2-H).

-

cis-Isomer: The dihedral angle between the C1-H and C2-H protons is close to 0°, which typically results in a larger coupling constant.

-

trans-Isomer: The dihedral angle between the C1-H and C2-H protons is closer to 120°, generally leading to a smaller coupling constant.

The chemical shifts of the protons and carbons in the cyclopentane ring will also differ between the two diastereomers due to the different steric environments.

Potential Biological Significance and Signaling Pathways

While the specific biological activities of the this compound stereoisomers have not been extensively reported, the phenylcyclopentanol scaffold is present in molecules with known pharmacological properties. For instance, derivatives of 3-phenylcyclopentanol have been investigated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators implicated in conditions such as asthma. The inhibitory activity of these compounds was found to be stereospecific, highlighting the importance of chirality in their biological function.

Given this precedent, it is plausible that the stereoisomers of this compound could also exhibit stereoselective interactions with biological targets. One potential area of investigation could be their activity as modulators of enzymes or receptors involved in inflammatory or neurological pathways.

Figure 2: Potential signaling pathway involving 5-lipoxygenase, a target for related phenylcyclopentanol derivatives.

Conclusion

The four stereoisomers of this compound represent valuable chiral building blocks for organic synthesis and potential leads in drug discovery. The ability to synthesize and separate these isomers in high purity is crucial for elucidating their individual properties and potential applications. This technical guide provides a foundational framework for researchers, offering detailed, albeit in some cases generalized, experimental protocols and a summary of their key characteristics. Further investigation into the specific biological activities of each stereoisomer is warranted to fully unlock their therapeutic potential.

References

- 1. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenylcyclopentanol-1 (CAS 10487-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. (1R,2S)-2-phenylcyclopentan-1-ol | C11H14O | CID 10899006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Crystal Structure Determination of 2-Phenylcyclopentanol

Introduction

Methodology: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

1. Synthesis and Purification of 2-Phenylcyclopentanol (B1362534)

A common synthetic route to this compound involves the reaction of cyclopentanone (B42830) with a phenyl Grignard reagent (phenylmagnesium bromide) followed by an aqueous workup. The resulting racemic mixture of cis and trans isomers would then need to be purified, typically by column chromatography, to isolate the desired isomer for crystallization.

2. Crystallization

The formation of high-quality single crystals is often the most challenging step in crystal structure determination.[3] For a small organic molecule like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, promoting crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can induce crystallization.

3. Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.[1][2]

4. Data Collection and Processing

The diffraction data is collected as a series of images as the crystal is rotated. These images are then processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

5. Structure Solution and Refinement

The collected data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data, resulting in a final, accurate crystal structure.

Hypothetical Crystallographic Data for this compound

The following table summarizes the kind of quantitative data that would be obtained from a successful crystal structure determination of this compound. The values presented are hypothetical but representative for a small organic molecule.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | ||

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 105.2 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1004.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.075 | The calculated density of the crystal. |

| Selected Bond Lengths (Å) | ||

| C(phenyl)-C(cyclopentyl) | 1.52 | The length of the bond connecting the phenyl and cyclopentyl rings. |

| C-O (hydroxyl) | 1.43 | The length of the carbon-oxygen bond in the hydroxyl group. |

| Selected Bond Angles (°) | ||

| C(phenyl)-C(cyclopentyl)-C | 112.5 | The angle within the cyclopentyl ring at the point of phenyl substitution. |

| C-C-O (hydroxyl) | 109.8 | The angle involving the carbon bearing the hydroxyl group. |

| Selected Torsion Angles (°) | ||

| C(phenyl)-C-C-O | -65.4 | Describes the relative orientation of the phenyl and hydroxyl groups. |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in determining the crystal structure of a molecule like this compound.

While the specific crystal structure of this compound remains to be experimentally determined and reported, the methodologies for achieving this are well-established. The combination of careful synthesis, meticulous crystallization, and precise X-ray diffraction analysis provides a robust framework for elucidating the detailed three-dimensional architecture of this and other small molecules. Such structural information is invaluable for advancing our understanding of chemical principles and for the rational design of new molecules with desired properties in fields such as materials science and drug discovery.

References

Cis-(1S,2S)-2-phenyl-1-cyclopentanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core properties, synthesis, and potential applications of the chiral alcohol, cis-(1S,2S)-2-phenyl-1-cyclopentanol. Possessing a defined stereochemistry, this compound is of significant interest as a chiral auxiliary and a building block in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. This document details its known and predicted physicochemical and spectroscopic properties, outlines a robust experimental protocol for its enantioselective synthesis, and discusses its relevance in medicinal chemistry and drug development. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using logical diagrams.

Introduction

Chiral molecules are fundamental to modern drug discovery and development, as the stereochemistry of an active pharmaceutical ingredient (API) often dictates its pharmacological and toxicological profile. Cis-(1S,2S)-2-phenyl-1-cyclopentanol is a chiral secondary alcohol featuring a rigid cyclopentane (B165970) scaffold with the phenyl and hydroxyl groups in a cis-configuration. This specific three-dimensional arrangement makes it a valuable asset in asymmetric synthesis, where it can be employed to control the stereochemical outcome of chemical reactions. The demand for enantiomerically pure compounds in drug synthesis underscores the importance of well-characterized chiral building blocks like cis-(1S,2S)-2-phenyl-1-cyclopentanol.

Physicochemical and Spectroscopic Properties

Due to the limited availability of specific experimental data for cis-(1S,2S)-2-phenyl-1-cyclopentanol in publicly accessible literature, the following tables include both reported data for closely related compounds and predicted values based on computational models.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | (1S,2S)-2-Phenylcyclopentan-1-ol | N/A |

| CAS Number | 676464-38-3 | [1] |

| Molecular Formula | C₁₁H₁₄O | N/A |

| Molecular Weight | 162.23 g/mol | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Specific Rotation [α]ᴅ | Not Reported | N/A |

| Predicted LogP | 2.2 | [2] |

Spectroscopic Data (Predicted and Inferred)

The spectroscopic data for cis-(1S,2S)-2-phenyl-1-cyclopentanol can be predicted based on the analysis of its structural analogues.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The coupling constants between the protons on the cyclopentane ring will be crucial for confirming the cis stereochemistry.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.40 | Multiplet | - |

| H1 (CH-OH) | ~4.5 | Multiplet | - |

| H2 (CH-Ph) | ~3.0 | Multiplet | - |

| Cyclopentyl-H | 1.60 - 2.20 | Multiplet | - |

| OH | Variable | Singlet (broad) | - |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~140 |

| Phenyl C-H | 125 - 129 |

| C1 (CH-OH) | ~75 |

| C2 (CH-Ph) | ~50 |

| Cyclopentyl CH₂ | 20 - 35 |

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and phenyl groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 (broad) | Hydrogen-bonded alcohol |

| C-H stretch (aromatic) | 3000 - 3100 | Phenyl group |

| C-H stretch (aliphatic) | 2850 - 3000 | Cyclopentyl group |

| C=C stretch (aromatic) | 1450 - 1600 | Phenyl group |

| C-O stretch | 1050 - 1150 | Secondary alcohol |

2.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 162 | [M]⁺ |

| 144 | [M-H₂O]⁺ |

| 117 | [M-C₂H₅O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols: Synthesis and Purification

The enantioselective synthesis of cis-(1S,2S)-2-phenyl-1-cyclopentanol can be achieved through the stereoselective reduction of a prochiral ketone followed by chiral resolution. The following protocol is a representative method.

Synthesis of Racemic cis-2-Phenyl-1-cyclopentanol

Objective: To synthesize the racemic mixture of cis-2-phenyl-1-cyclopentanol via the reduction of 2-phenylcyclopentanone.

Materials:

-

2-Phenylcyclopentanone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 2-phenylcyclopentanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product, which is a mixture of cis and trans isomers.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the racemic cis-2-phenyl-1-cyclopentanol.

Chiral Resolution of Racemic cis-2-Phenyl-1-cyclopentanol

Objective: To separate the enantiomers of cis-2-phenyl-1-cyclopentanol using enzymatic kinetic resolution.

Materials:

-

Racemic cis-2-phenyl-1-cyclopentanol

-

Immobilized Lipase (B570770) (e.g., Novozym 435)

-

Vinyl acetate (B1210297) (acylating agent)

-

Anhydrous organic solvent (e.g., toluene (B28343) or hexane)

Procedure:

-

Dissolve racemic cis-2-phenyl-1-cyclopentanol in the anhydrous organic solvent in a flask.

-

Add vinyl acetate (0.6 eq) to the solution.

-

Add the immobilized lipase to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).

-

Stop the reaction at approximately 50% conversion by filtering off the enzyme.

-

The filtrate contains a mixture of unreacted (+)-(1S,2S)-2-phenyl-1-cyclopentanol and the acetylated (-)-(1R,2R)-2-phenyl-1-cyclopentanol.

-

Separate the alcohol and the ester by flash column chromatography on silica gel.

-

The acetylated enantiomer can be hydrolyzed back to the alcohol if desired.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for cis-(1S,2S)-2-phenyl-1-cyclopentanol.

Role as a Chiral Auxiliary in Asymmetric Synthesis

Caption: Logical pathway for the use as a chiral auxiliary.

Potential Role in Modulating a Signaling Pathway

Caption: Hypothetical signaling pathway modulation.

Applications in Drug Development

Chiral alcohols such as cis-(1S,2S)-2-phenyl-1-cyclopentanol and their derivatives are of high value in drug development for several reasons:

-

Chiral Auxiliaries: They can be temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center.[1] After the desired transformation, the auxiliary can be cleaved and potentially recycled.

-

Chiral Building Blocks: The enantiomerically pure cyclopentanol (B49286) scaffold can be a core component of a final drug molecule. The rigid structure of the cyclopentane ring can help to lock the molecule in a specific conformation, which can be crucial for its interaction with a biological target.

-

Ligands for Asymmetric Catalysis: Derivatives of cis-(1S,2S)-2-phenyl-1-cyclopentanol can be synthesized to act as chiral ligands for metal catalysts, enabling a wide range of enantioselective transformations.

The cis-relationship between the bulky phenyl group and the hydroxyl group can create a unique steric environment, influencing the approach of reagents and leading to high levels of stereocontrol in chemical reactions.

Conclusion

Cis-(1S,2S)-2-phenyl-1-cyclopentanol is a valuable chiral building block with significant potential in asymmetric synthesis and drug development. While detailed experimental data for this specific enantiomer is not widely published, its properties can be inferred from related structures, and viable synthetic routes can be proposed based on established methodologies for similar chiral alcohols. This technical guide provides a foundational understanding of this compound for researchers and scientists, highlighting its key characteristics and providing detailed protocols to facilitate its synthesis and application in the laboratory. Further experimental characterization of this compound is warranted to fully explore its potential in the development of novel, enantiomerically pure pharmaceuticals.

References

A Comprehensive Technical Guide to the Resolution of Racemic trans-2-Phenylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the methodologies for the resolution of racemic trans-2-phenylcyclopentanol, a critical process for the synthesis of enantiomerically pure compounds in pharmaceutical and fine chemical industries. The guide covers enzymatic kinetic resolution, a highly efficient and widely used method, and provides an overview of classical chemical resolution via diastereomeric salt formation and modern chromatographic techniques.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture. In the case of trans-2-phenylcyclopentanol, lipases are particularly effective biocatalysts for enantioselective acylation.

Core Principles

The fundamental principle of kinetic resolution lies in the differential rate of reaction of two enantiomers with a chiral catalyst. In the presence of a suitable lipase (B570770), one enantiomer of racemic trans-2-phenylcyclopentanol is acylated at a significantly higher rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

A general observation in the lipase-catalyzed resolution of secondary alcohols, known as the "Kazlauskas rule," predicts that the enantiomer with the (R)-configuration at the stereocenter is acylated faster.[1] This principle holds true for the resolution of 2-substituted cycloalkanols, providing a predictable outcome for the stereochemistry of the products.[1]

Recommended Lipases

Several lipases have demonstrated high efficacy in the resolution of 2-substituted cycloalkanols. For trans-2-phenylcyclopentanol, the following lipases are recommended:

-

Lipase PS (from Pseudomonas cepacia) : Known for its high enantioselectivity in the acylation of a wide range of secondary alcohols.[1]

-

Novozym 435 (immobilized Candida antarctica lipase B) : A versatile and robust biocatalyst with broad substrate specificity and high stereoselectivity.[1]

Studies on related 2-substituted cyclopentanols have shown that high enantioselectivity (E > 200) can be achieved with these enzymes.[1] It has also been noted that the acylation of five-membered ring cycloalkanols proceeds more rapidly than their six-membered counterparts.[1]

Experimental Protocol: Enzymatic Resolution of (±)-trans-2-Phenylcyclopentanol

This protocol is adapted from established procedures for the enzymatic resolution of cyclic secondary alcohols.[1]

Materials:

-

Racemic trans-2-phenylcyclopentanol

-

Lipase PS from Pseudomonas cepacia or Novozym 435

-

Vinyl acetate (B1210297) (acylating agent)

-

Anhydrous solvent (e.g., diethyl ether, diisopropyl ether, or hexane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry flask, dissolve racemic trans-2-phenylcyclopentanol (1 equivalent) in the chosen anhydrous solvent.

-

Enzyme Addition: Add the selected lipase (e.g., Lipase PS, typically 50-100% by weight of the substrate).

-

Acylation: Add vinyl acetate (2-3 equivalents) to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30°C). Monitor the progress of the reaction by TLC or GC to approximately 50% conversion.

-

Work-up:

-

Filter off the enzyme.

-

Wash the filtrate with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

-

Purification: Separate the resulting enantiomerically enriched acetate and the unreacted alcohol by column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield the acylated (R)-trans-2-phenylcyclopentyl acetate and the unreacted (S)-trans-2-phenylcyclopentanol, both with high enantiomeric excess.

Data Presentation

The following table summarizes typical results obtained from the enzymatic resolution of substituted phenylcyclopentanols, demonstrating the high efficiency of this method.

| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | Product 1 (Acetate) e.e. (%) | Product 2 (Alcohol) e.e. (%) |

| (±)-cis-3-Phenylcyclopentanol | Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Hexane | ~50 | >99 ((1R,3S)-acetate) | >99 ((1S,3R)-alcohol) |

Chemical Resolution via Diastereomeric Salt Formation

An alternative to enzymatic methods is the classical approach of chemical resolution through the formation of diastereomeric salts.[2][3] This method is particularly useful for alcohols after their conversion to a derivative containing an acidic functional group.

Principle

The racemic alcohol is first derivatized to introduce a carboxylic acid moiety, typically by reacting it with a cyclic anhydride (B1165640) (e.g., phthalic anhydride) to form a half-ester. This racemic mixture of acidic half-esters is then treated with an enantiomerically pure chiral base (the resolving agent). The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3] After separation, the individual diastereomers are treated with acid to liberate the enantiomerically pure acidic half-esters, from which the desired enantiopure alcohols can be recovered by hydrolysis.

Common Chiral Resolving Agents

A variety of chiral amines can be employed as resolving agents.[2] The choice of the resolving agent is crucial and often determined empirically. Common examples include:

-

Brucine

-

Strychnine

-

(R)- or (S)-1-Phenylethylamine

-

Quinine

Chromatographic Resolution

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a powerful analytical and preparative tool for the separation of enantiomers.[4]

Principle

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. These differential interactions lead to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown broad applicability for the resolution of a variety of chiral compounds.

Application to trans-2-Phenylcyclopentanol

Visualizing the Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for enzymatic and chemical resolution.

Caption: Workflow for the enzymatic kinetic resolution of racemic trans-2-phenylcyclopentanol.

Caption: Workflow for the chemical resolution of racemic trans-2-phenylcyclopentanol via diastereomeric salt formation.

Conclusion

The resolution of racemic trans-2-phenylcyclopentanol is a critical step for accessing its enantiomerically pure forms, which are valuable building blocks in asymmetric synthesis. Enzymatic kinetic resolution using lipases such as Pseudomonas cepacia lipase or Candida antarctica lipase B offers a highly efficient, selective, and environmentally benign approach. For applications where enzymatic methods may not be suitable, classical chemical resolution via diastereomeric salt formation and modern chiral HPLC techniques provide viable alternatives. The choice of method will depend on factors such as scale, required purity, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the resolution of this important chiral alcohol.

References

2-Phenylcyclopentanol: A Technical Guide to Chemical Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological data for 2-Phenylcyclopentanol is limited in publicly available literature. This technical guide provides a comprehensive overview based on available information for the substance and its structurally similar compounds, such as Phenylcyclohexane. The data from these analogues are used to infer the potential toxicological profile of this compound and should be interpreted with caution. Further studies specifically on this compound are necessary for a definitive risk assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | |

| Molecular Weight | 162.23 g/mol | |

| Appearance | Not explicitly available; likely a liquid or low-melting solid | |

| Boiling Point | Not available | |

| Flash Point | Not available | |

| Vapor Pressure | Not available | |

| Solubility | Not specified; likely sparingly soluble in water, soluble in organic solvents | |

| CAS Number | 343852-60-8 | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Aquatic Hazard, Acute | 1 | H400: Very toxic to aquatic life |

| Aquatic Hazard, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

(Data inferred from structurally similar compounds like Phenylcyclohexane)[2]

Signal Word: Warning[2]

Hazard Pictograms:

Toxicological Data

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 (Acute Dermal) | Rabbit | Dermal | >7,940 mg/kg | [3] |

| Primary Irritant Effect (Skin) | - | Dermal | Irritant to skin and mucous membranes | [3] |

| Primary Irritant Effect (Eye) | - | Ocular | Irritating effect | [3] |

| Sensitization | - | - | No sensitizing effects known | [3] |

Note on NOAEL and LOAEL: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) values specific to this compound were not found in the public domain. These values are crucial for chronic risk assessment and would need to be determined through specific toxicological studies.[4][5][6]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. The following are generalized methodologies for key toxicological endpoints, based on standard OECD guidelines.

Acute Dermal Toxicity (General Protocol based on OECD 402)

Objective: To determine the acute toxicity of a substance applied to the skin.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: The day before the test, the fur on the dorsal area of the animal is clipped.

-

Application: A single dose of the test substance is applied uniformly to a small area (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing and non-irritating tape.

-

Observation: The animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Dermal Irritation/Corrosion (General Protocol based on the Draize Test)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[7][8]

Methodology:

-

Test Animals: Albino rabbits are the standard model.

-

Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved patch of skin and covered with a gauze patch.[7]

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[7][8]

-

Scoring: The severity of the reactions is scored according to a standardized scale.

Eye Irritation/Corrosion (General Protocol based on HET-CAM Assay)

Objective: To evaluate the eye irritation potential of a substance using an alternative to in vivo animal testing.[9][10][11][12][13]

Methodology:

-

Test System: The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) utilizes the membrane of a fertilized chicken egg.[9][12][13]

-

Application: The test substance is applied directly onto the CAM.

-

Observation: The membrane is observed for a set period for signs of hemorrhage, lysis (vessel breakdown), and coagulation.[12][13]

-

Scoring: An irritation score is calculated based on the time of onset and severity of these reactions.[10][13]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

-

Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Logical Relationships in Hazard Assessment

The following diagram illustrates the general workflow for assessing the chemical safety and hazards of a substance like this compound.

Caption: A generalized workflow for chemical hazard and risk assessment.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or molecular mechanisms through which this compound exerts its toxic effects. For many organic solvents and irritants, the mechanism of toxicity can involve non-specific disruption of cell membranes, leading to cytotoxicity.[14][15][16][17][18] More specific interactions with cellular signaling pathways would require further investigation through dedicated in vitro and in silico studies.[19][20][21]

The following diagram illustrates a general, hypothetical workflow for investigating the mechanism of toxicity of a chemical compound.

References

- 1. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 苯基环己烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. agilent.com [agilent.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Approaches to the Development of Human Health Toxicity Values for Active Pharmaceutical Ingredients in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Draize test - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Interlaboratory validation of in vitro eye irritation tests for cosmetic ingredients. (2) Chorioallantoic membrane (CAM) test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Top 177 Toxicology in Vitro papers published in 2021 [scispace.com]

- 19. Diverse Toxic Chemicals Disrupt Cell Function through a Common Path | PLOS Biology [journals.plos.org]

- 20. Anaphylatoxin C5a receptor signaling induces mitochondrial fusion and sensitizes Retina Pigment Epithelial Cells to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemical Communication in Artificial Cells: Basic Concepts, Design and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Catalytic Applications of 2-Phenylcyclopentanol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction